2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a partially saturated thieno-pyrimidinone core substituted at position 2 with a [(2,5-dimethylphenyl)methyl]sulfanyl group and at position 3 with a methyl group. This structural motif is critical for its biological activity, as modifications to the sulfanyl substituent and the heterocyclic core influence interactions with molecular targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSGLPJWKHZVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Targets
Molecular Architecture
The compound features a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and pyrimidinone moiety. Critical substituents include:
- 2-[(2,5-Dimethylphenyl)methylsulfanyl] group : Introduces steric bulk and lipophilicity.
- 3-Methyl group : Enhances metabolic stability via steric shielding.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 1324278-42-3 |
| Molecular Formula | C₁₆H₁₆N₂OS₂ |
| Molecular Weight | 316.44 g/mol |
| IUPAC Name | 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
X-ray crystallography of analogous structures confirms planarity in the fused ring system, with substituents adopting equatorial orientations to minimize steric strain.
Core Synthesis Strategies
Thieno[3,2-d]pyrimidin-4-one Scaffold Formation
The bicyclic core is synthesized via cyclocondensation reactions. Two predominant routes are employed:
Microwave-Assisted Cyclization
Reaction of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100°C, 80 W) yields a dimethylaminomethylidene intermediate, which undergoes intramolecular cyclization in acidic media.
Key Advantages :
- 85–90% yield within 2 hours.
- Reduced side-product formation compared to conventional heating.
Acid-Catalyzed Autoxidation
Condensation of 3-amino-5-arylthiophenes with aldehydes in HCl generates dihydro intermediates, which autoxidize to the aromatic thienopyrimidinone upon heating.
Reaction Conditions :
- Solvent: Ethanol/conc. HCl (3:1 v/v).
- Temperature: 80°C for 6–8 hours.
N-Methylation at Position 3
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during cyclization steps:
Parameters :
- Residence time: 8–10 minutes.
- Throughput: 1.2 kg/day using a 50 mL reactor.
Analytical Characterization
Spectroscopic Profiling
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows single peak at 8.72 minutes (λ = 254 nm), confirming >99% purity.
Chemical Reactions Analysis
Functional Group Transformations
The sulfanyl (-S-) and pyrimidinone moieties enable diverse reactivity:
Oxidation Reactions
| Target Group | Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Sulfanyl (-S-) | H₂O₂, AcOH | 60°C, 2 hrs | Sulfoxide or sulfone derivatives | Enhanced electrophilicity |
| Thieno ring | m-CPBA | CH₂Cl₂, 0°C→RT | Epoxidation or ring-expanded products | Altered bioactivity |
Oxidation of the sulfanyl group to sulfone improves metabolic stability in pharmacological contexts.
Nucleophilic Substitution
| Leaving Group | Nucleophile | Conditions | Product | Application |
|---|---|---|---|---|
| Halide (X) | Amines, alkoxides | DMF, 80°C | Amino-/alkoxy-substituted derivatives | SAR studies for drug design |
| -SH | Alkyl halides | K₂CO₃, acetone, reflux | Alkylated sulfides | Modulation of lipophilicity |
The methyl group at the 3-position sterically directs substitution toward the sulfanyl moiety.
Cross-Coupling and Catalytic Reactions
Palladium-catalyzed reactions enable structural diversification:
| Reaction Type | Catalyst System | Conditions | Coupling Partner | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | Aryl boronic acids | Biaryl-thienopyrimidine hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | Primary amines | Amino-functionalized derivatives |
These reactions retain the thienopyrimidine core while introducing pharmacophores for target engagement.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the pyrimidinone ring undergoes tautomerization:
| Condition | Observation | Structural Implication |
|---|---|---|
| HCl (aq.) | Lactam-lactim tautomerism | Altered hydrogen-bonding capacity |
| NaOH (ethanolic) | Ring-opening to thiophene derivatives | Loss of pyrimidinone pharmacophore |
Such rearrangements are critical for understanding metabolic degradation pathways .
Biological Interaction-Driven Reactions
While not traditional "reactions," the compound undergoes enzyme-mediated transformations:
| Enzyme Class | Interaction | Metabolite Formed | Bioactivity Impact |
|---|---|---|---|
| Cytochrome P450 | Oxidative demethylation | Hydroxymethyl derivative | Altered pharmacokinetics |
| Sulfotransferase | Sulfation of -SH group | Sulfated conjugate | Enhanced excretion |
These interactions inform prodrug design and toxicity profiling.
Comparative Reactivity of Analogues
Data from structurally related compounds suggest unexplored reactivity:
Key Findings and Research Gaps
-
The sulfanyl group is the primary site for electrophilic and nucleophilic modifications.
-
Catalytic cross-coupling enables precise functionalization but requires optimization for sterically hindered positions.
-
Unaddressed Areas :
-
Asymmetric synthesis of chiral derivatives.
-
Reactivity under photoredox or electrochemical conditions.
-
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. Research suggests that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance its efficacy against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thieno[3,2-d]pyrimidines have been shown to possess significant antibacterial and antifungal properties. The presence of the sulfanyl group in this compound may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thieno[3,2-d]pyrimidines is crucial for optimizing their pharmacological profiles. Various studies have systematically modified different positions on the thieno[3,2-d]pyrimidine ring and evaluated their biological activities. For instance, substituents like methyl and phenyl groups have been linked to enhanced potency against specific targets in cancer therapy and antimicrobial applications .
Synthesis and Development
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. The use of various reagents and conditions can lead to different yields and purities of the desired product. For example, utilizing palladium-catalyzed reactions has been reported as an effective method for synthesizing related compounds with improved yields .
Case Studies
- Anticancer Screening : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting the growth of human cancer cell lines. The study provided IC50 values demonstrating significant cytotoxicity against breast and lung cancer cells compared to standard chemotherapeutics .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of this compound against a panel of bacteria and fungi. Results indicated that the compound exhibited notable activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in drug development for infectious diseases .
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
- Benzothieno[3,2-d]pyrimidin-4-one Derivatives (e.g., compounds 1–11 in ): These derivatives share a benzothieno-pyrimidinone scaffold but differ in sulfonamide or arylthio substituents. For example, compound 8 (N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) inhibits COX-2 and iNOS, highlighting the importance of the cyclohexylthio group for anti-inflammatory activity .
- Thieno[2,3-d]pyrimidin-4-one Derivatives (e.g., ): These compounds feature a thieno[2,3-d]pyrimidinone core with varying substituents. 3-(2,4-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () shows a calculated logD (pH 5.5) of 6.05, indicating high lipophilicity, which may correlate with enhanced bioavailability compared to the target compound’s partially saturated core .
Substituent Analysis
- 4-Chlorophenylmethylsulfanyl Group (): The electron-withdrawing chlorine atom in 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one may increase electrophilicity, altering reactivity compared to the target compound . Nitrophenylthio Group (compound 4 in ): The nitro group enhances polarity, likely reducing cell permeability but improving target specificity .
- Position 3 Modifications: Methyl Group (target compound): A small, nonpolar substituent that may reduce metabolic degradation compared to bulkier groups like methoxyphenyl (e.g., 877655-26-0 in ) .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Thieno/Benzothieno-Pyrimidinone Derivatives
Biological Activity
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its biological activity based on various studies and findings.
- Molecular Formula : C22H20N2OS2
- Molecular Weight : 396.54 g/mol
- CAS Number : 1112301-05-9
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thienopyrimidine derivatives. The compound exhibits significant antibacterial activity against various strains of bacteria:
- Mechanism of Action : The thienopyrimidine core is essential for its antimicrobial activity. Substituents at specific positions enhance efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In vitro assays have shown that this compound demonstrates potent activity with MIC values comparable to established antibiotics. For instance, it has been noted that compounds with similar structures exhibit MIC values ranging from 1 to 64 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study reported that derivatives of thieno[3,2-d]pyrimidin-4-one showed significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.5 µg/mL .
- Another investigation highlighted the broad-spectrum activity of related compounds against drug-resistant strains of Candida species .
Anticancer Activity
The thieno[3,2-d]pyrimidin-4-one scaffold has also been explored for anticancer properties:
- Cell Line Studies : Research has indicated that compounds within this class can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size significantly when administered at therapeutic doses, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Dimethylphenyl group | Enhances lipophilicity and cellular uptake |
| Methylsulfanyl group | Contributes to antimicrobial potency |
| Positioning on pyrimidine | Critical for binding affinity to target sites |
Toxicity Assessment
Initial toxicity evaluations indicate that this compound exhibits low toxicity profiles at therapeutic concentrations. Hemolytic assays performed on human red blood cells revealed non-toxic behavior up to concentrations of 200 µmol/L . Further studies are required to fully elucidate the safety profile in vivo.
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Answer:
The synthesis involves a multi-step process starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones. Subsequent substitution reactions introduce the [(2,5-dimethylphenyl)methyl]sulfanyl group. Key considerations include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (60–80°C) to stabilize intermediates .
- Inert atmosphere : Nitrogen or argon to prevent oxidation of sulfur-containing moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with ≥95% purity .
Basic: How is the structural integrity of the compound validated post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thienopyrimidine protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 385.12) .
- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry of the fused-ring system .
Advanced: How can contradictions in reported synthetic yields (40–75%) be resolved?
Answer:
Yield discrepancies arise from variations in:
- Catalysts : Palladium on carbon (Pd/C) vs. zinc chloride (ZnCl₂) for coupling reactions, with Pd/C improving yields by 15–20% .
- Reaction time : Extended durations (24–48 hours) for thiomethylation steps reduce side-product formation .
- Temperature control : Precise thermoregulation (±2°C) during cyclization minimizes decomposition .
Methodological recommendation : Replicate protocols with controlled variables (e.g., solvent purity, catalyst batch) and report yields as mean ± SD across three trials .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target identification :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled GPCR ligands) to measure IC₅₀ values .
- Cellular profiling :
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation :
- Phenyl ring modifications : Compare 2,5-dimethylphenyl vs. 4-nitrophenyl analogs to assess steric/electronic effects on IC₅₀ .
- Sulfanyl group replacement : Replace with sulfonyl (-SO₂-) to evaluate metabolic stability .
- Computational modeling :
- Docking simulations (AutoDock Vina) : Predict binding affinity to protein targets (e.g., PDB: 1M17) .
- QSAR models : Correlate logP values with cytotoxicity (e.g., Hansch analysis) .
Advanced: What analytical methods resolve degradation products under oxidative conditions?
Answer:
- Forced degradation studies : Expose the compound to H₂O₂ (3%, 24 hours) and analyze via:
- HPLC-DAD : Monitor peaks at 254 nm (degradants typically elute earlier than parent compound) .
- LC-MS/MS : Identify sulfoxide (-SO-) and sulfone (-SO₂-) derivatives via fragmentation patterns .
- Kinetic analysis : Pseudo-first-order rate constants (kobs) to quantify oxidative susceptibility .
Advanced: How does stereoelectronic tuning of the thienopyrimidine core affect solubility?
Answer:
- LogP measurements : Shake-flask method (octanol/water) reveals logP = 2.8 ± 0.2, indicating moderate hydrophobicity .
- Cosolvent strategies : Use DMSO (10% v/v) in aqueous buffers to enhance solubility for in vitro assays .
- Crystallinity modulation : Amorphous solid dispersions (e.g., with PVP-VA64) improve dissolution rates by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
